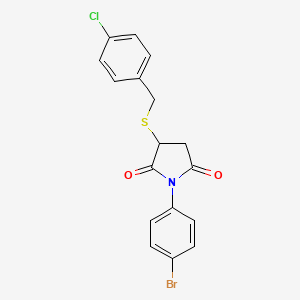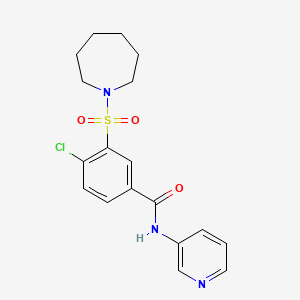
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves electrophilic intramolecular cyclization and cyclofunctionalization reactions. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid yields tetrahydro-5H-thieno[3,2-b]azepin-5-ones, with further reactions leading to sulfanyl derivatives (Danilyuk et al., 2016). These methodologies could be adapted for synthesizing the compound of interest by altering the functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to the target compound, has been extensively studied. Structural analyses often employ X-ray crystallography to determine atom positions, bond lengths, angles, and dihedral angles. These studies elucidate the compound's conformation and how it might interact with other molecules (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and functional versatility. For example, N-(Pyridin-3-yl)benzamides have shown selectivity as inhibitors in biochemical assays, indicating their potential for specific molecular interactions (Zimmer et al., 2011). Such properties are crucial for designing compounds with desired chemical behaviors.
Wissenschaftliche Forschungsanwendungen
Electrophilic Intramolecular Cyclization
Intramolecular cyclization processes involving derivatives of unsaturated compounds have been studied for their potential in synthesizing complex heterocyclic frameworks. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid results in the formation of tetrahydrothieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones. Cyclofunctionalization with chlorosulfanylarenes leads to arylsulfanyl-substituted derivatives, showcasing the versatility of such chemical reactions in generating structurally diverse compounds for further application in drug discovery and development (Danilyuk et al., 2016).
Synthesis of Quinolines and Fused Pyridines
The Vilsmeier formylation of tertiary and secondary enamides is a general method for producing 2-pyridones and 2-chloropyridines, respectively. This reaction facilitates substitution in various positions on the pyridine ring, demonstrating the method's utility in synthesizing complex pyridine-containing structures, which are common in pharmaceutical compounds (Hayes & Meth–Cohn, 1979).
Photochemical and Thermal Ring Contractions
The study of photochemical and thermal ring contractions of azepines reveals pathways to transform these structures into pyridine derivatives, providing insights into the reactivity of azepine-containing compounds under various conditions. Such transformations are critical in the synthesis of new chemical entities with potential biological activity (Ogata et al., 1969).
Antimicrobial and Antifungal Activities
New pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The structural modification of these compounds, such as incorporating different substituents on the pyridine ring, significantly affects their biological activity, highlighting the importance of structural optimization in drug discovery (Patel & Agravat, 2007).
Aggregation Enhanced Emission Properties
Pyridyl substituted benzamides with specific structural modifications exhibit aggregation-enhanced emission (AEE) properties, making them interesting candidates for optoelectronic applications. Such compounds demonstrate the influence of molecular design on the photophysical properties of organic materials (Srivastava et al., 2017).
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-8-7-14(18(23)21-15-6-5-9-20-13-15)12-17(16)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWGDSJPZQOKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)
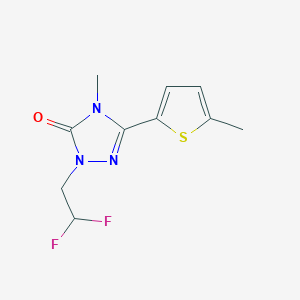
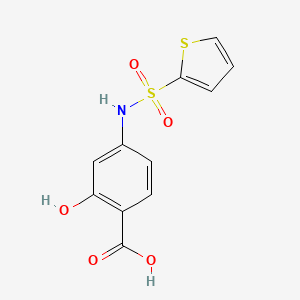
![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)

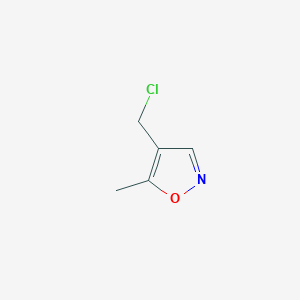
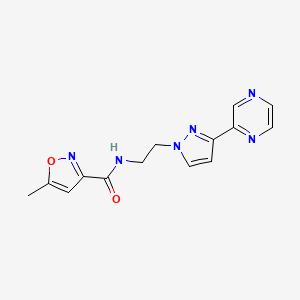
![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)
![4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2482917.png)
![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)
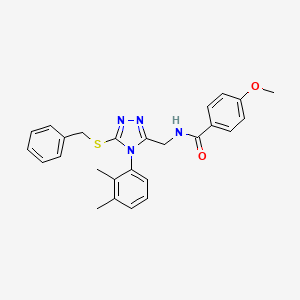
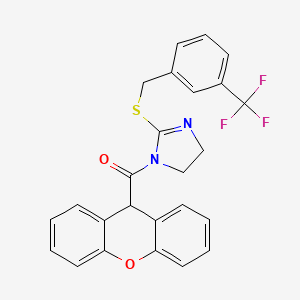
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)
